molecular formula C183H307N49O53 B612296 阿斯特辛 2B CAS No. 681260-70-8

阿斯特辛 2B

货号 B612296
CAS 编号: 681260-70-8
分子量: 4041.69
InChI 键: IVIBPRHVUKMKSX-XJYAKNQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Astressin 2B has a molecular weight of 4041.69 and a formula of C183H307N49O53 . Its sequence is Ac-Asp-Leu-Ser-{d-Phe}-His-{a-methyl-Leu}-Leu-Arg-Lys-{Nle}-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-{g-Glu}-Asn-Asn-Leu-Leu-Leu-Asp-{a-methyl-Leu}-Ile-NH2 with a lactam bridge between Glu24 and Lys27 .


Physical And Chemical Properties Analysis

Astressin 2B is a white lyophilised solid . It is soluble to 1 mg/ml in water . Its molecular weight is 4041.69 and its formula is C183H307N49O53 .

科学研究应用

Role in Abdominal and Pelvic Diseases

Astressin 2B, as a corticotropin-releasing hormone (CRH) antagonist, has been studied for its effects on diseases of the pelvic and abdominal organs . Preclinical studies have shown beneficial effects of CRH antagonists in these areas . Astressin-2B is among the most utilized antagonists in these studies .

Treatment for Irritable Bowel Syndrome (IBS)

Astressin 2B has been used in preclinical studies for the treatment of irritable bowel syndrome . The blockage of the CRH receptor 1 was mainly associated with beneficial effects .

Application in Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease is another area where Astressin 2B has shown potential benefits . The antagonistic action of Astressin 2B on CRH receptors could help in managing the symptoms of IBD .

Use in Endometriosis Studies

Astressin 2B has been used in studies related to endometriosis . The role of CRH antagonists in this condition is still being explored .

Potential in Enteritis Treatment

Enteritis, an inflammation of the intestine, is another area where Astressin 2B has been studied . The CRH antagonistic action could potentially help in managing this condition .

Role in Heart and Vascular Diseases

Astressin 2B has been studied for its role in heart and vascular diseases . It has been hypothesized that urocortins, which act via the endothelium to cause dilation of the blood vessels and release of tissue-plasminogen activating factor, have a role in maintaining the normal baseline level of blood flow in forearm arteries . Astressin 2B, as a blocker drug, has been used to study the effects of temporarily blocking the effect of urocortins .

安全和危害

Astressin 2B should be handled with care to avoid inhalation, skin contact, and eye contact. If inhaled or swallowed, medical attention may be necessary . It should be stored at -20°C .

未来方向

Astressin 2B has been studied in the context of diseases of the pelvic and abdominal organs . Despite the failure to date of the CRF antagonists in moving across the clinical trials pipeline, there is evidence for their beneficial effects beyond mood disorders . Future pre-clinical studies should be tailored towards effectively predicting the clinical scenario, including reduction of bias and randomization .

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIBPRHVUKMKSX-XJYAKNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H307N49O53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

681260-70-8
Record name Astressin-2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What is the primary target of Astressin 2B?

A1: Astressin 2B is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does Astressin 2B interact with CRF2?

A2: Astressin 2B binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.

Q3: What are the downstream effects of CRF2 antagonism by Astressin 2B?

A3: The downstream effects are diverse and context-dependent, but often involve modulation of:

  • Gastrointestinal function: Astressin 2B can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].
  • Stress and anxiety: Astressin 2B has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].
  • Pain perception: Studies suggest a role for Astressin 2B in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].
  • Cellular processes: Astressin 2B can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].

Q4: What is the molecular formula and weight of Astressin 2B?

A4: Astressin 2B has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].

Q5: Is spectroscopic data available for Astressin 2B?

A5: While specific spectroscopic data is not provided in the papers, Astressin 2B, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].

Q6: Are there formulation strategies to enhance Astressin 2B's stability, solubility, or bioavailability?

A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like Astressin 2B can include:

    Q7: What in vitro models have been used to study Astressin 2B's effects?

    A7: Researchers have employed various in vitro models, including:

    • Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of Astressin 2B on cell proliferation, cytokine release, and other cellular processes.
    • Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of Astressin 2B on neuronal activity, smooth muscle contractility, and other physiological functions.
    • Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of Astressin 2B on intestinal barrier function.

    Q8: What animal models have been used to investigate Astressin 2B's effects?

    A8: Researchers have used a range of animal models, including:

    • Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].
    • Porcine models: Studies using piglets have investigated the role of Astressin 2B in stress-induced intestinal dysfunction [].

    Q9: Have any clinical trials been conducted with Astressin 2B?

    A9: The provided research papers do not mention any completed clinical trials involving Astressin 2B.

    Q10: What is the safety profile of Astressin 2B?

    A10: The research papers primarily focus on the mechanistic aspects of Astressin 2B and do not provide detailed information on its safety profile in humans.

    Q11: What are the potential therapeutic applications of Astressin 2B?

    A11: While further research is needed, potential applications based on preclinical findings may include:

    • Gastrointestinal disorders: Targeting CRF2 with Astressin 2B may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].
    • Stress-related disorders: Given the role of CRF2 in stress responses, Astressin 2B might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].
    • Pain management: Modulating CRF2 activity with Astressin 2B could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。